molecular formula C10H7N3O3 B1660433 3-Nitro-2-(pyridin-3-yloxy)pyridine CAS No. 76594-24-6

3-Nitro-2-(pyridin-3-yloxy)pyridine

Cat. No.: B1660433
CAS No.: 76594-24-6
M. Wt: 217.18 g/mol
InChI Key: KVDKJMUQUZICCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-2-(pyridin-3-yloxy)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a nitro group (-NO₂) at the 3-position and a pyridin-3-yloxy group (-O-C₅H₄N) at the 2-position. This structural arrangement confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The nitro group enhances electrophilicity, facilitating reductions or nucleophilic substitutions, while the pyridin-3-yloxy moiety may engage in hydrogen bonding or π-π stacking interactions, relevant in pharmacological contexts.

Properties

CAS No.

76594-24-6

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

3-nitro-2-pyridin-3-yloxypyridine

InChI

InChI=1S/C10H7N3O3/c14-13(15)9-4-2-6-12-10(9)16-8-3-1-5-11-7-8/h1-7H

InChI Key

KVDKJMUQUZICCH-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)OC2=C(C=CC=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Structural Features Biological/Chemical Properties Reference
3-Nitro-2-(piperidin-1-yl)pyridine Piperidine ring at position 2 Exhibits distinct pharmacological profiles due to piperidine’s basicity and conformational flexibility. Used in diverse applications, including enzyme inhibition .
5-Nitro-2-(pyrrolidin-3-yloxy)pyridine Pyrrolidine-oxy group at position 2, nitro at 5 Demonstrates significant antibacterial activity due to nitro group’s electron-withdrawing effects and pyrrolidine’s hydrogen-bonding capacity .
3-Nitro-2-phenoxypyridine Phenoxy group at position 2 Fluorescent compound; fluorescence intensity is solvent- and substituent-dependent. Methyl-substituted analogs (e.g., 3-nitro-2-(4-methylphenoxy)pyridine) show enhanced fluorescence due to electron-donating effects .
6-(Pyridin-3-yloxy)pyridine-2-carboxylic acid Pyridin-3-yloxy group at 6, carboxylic acid at 2 Ether linkage enables interactions with biological targets; carboxylic acid enhances solubility and binding to enzymes. Exhibits antimicrobial and anti-inflammatory properties .
(S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride Chiral pyrrolidine-oxy substituent Enantioselective bioactivity; S-enantiomer shows differential receptor binding compared to R-enantiomer, highlighting stereochemistry’s role in drug design .

Physicochemical Properties

  • Solubility and Reactivity : The pyridin-3-yloxy group in this compound may improve solubility in polar solvents compared to purely aliphatic substituents (e.g., piperidine).
  • Electronic Effects : Nitro groups at position 3 deactivate the pyridine ring, directing electrophilic substitutions to position 5 or 6, whereas electron-donating groups (e.g., methoxy) enhance reactivity at ortho/para positions .

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